硫酸アルミニウムアンモニウム

概要

説明

科学的研究の応用

Aluminum ammonium sulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as a coagulant in water treatment processes to remove impurities and suspended particles.

Biology: It is used in protein purification by precipitation and as a mordant in dyeing processes.

Medicine: It is used in the preparation of vaccines as an adjuvant to enhance the immune response.

Industry: It is used in the manufacturing of pigments, paper, artificial gems, and cements.

作用機序

Target of Action

Aluminum ammonium sulfate, also known as ammonium alum, is a white crystalline double sulfate . It primarily targets bacteria, acting as a bacteriostatic agent . It also targets the sweat glands in humans, reducing perspiration and body odor .

Mode of Action

The compound works by creating an environment that inhibits bacterial growth. When mixed with sweat, it forms a solution with a slightly acidic pH, typically ranging from 3 to 5 . This acidic environment is unfavorable for bacterial growth, thus acting as a deodorant . In addition, it is used as a bird and animal repellent .

Biochemical Pathways

It is known that the compound can interact with various ions in the body, such as aluminum, ammonium, and sulfate ions

Pharmacokinetics

Aluminum ammonium sulfate is highly soluble in water, non-volatile, and non-persistent in soils . After ingestion or topical application, it is assumed to dissociate into its constituent ions (aluminum, ammonium, and sulfate) before absorption

Result of Action

The primary result of aluminum ammonium sulfate action is the inhibition of bacterial growth, leading to reduced body odor when used as a deodorant . When used as a repellent, it deters birds and animals from the treated areas .

Action Environment

The action of aluminum ammonium sulfate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a repellent can be influenced by the presence of other attractive or repelling factors in the environment .

生化学分析

Biochemical Properties

Aluminum ammonium sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a mordant in dyeing processes, where it binds to dye molecules and fibers, enhancing the color’s intensity and durability . In biochemical reactions, aluminum ammonium sulfate can interact with proteins and enzymes, potentially altering their structure and function. For example, it can form complexes with proteins, affecting their solubility and stability . Additionally, aluminum ammonium sulfate can influence the activity of certain enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of aluminum ammonium sulfate on various types of cells and cellular processes are diverse. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, aluminum ammonium sulfate can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This compound can also alter gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, aluminum ammonium sulfate can impact cellular metabolism by affecting the activity of key metabolic enzymes and altering the levels of metabolites .

Molecular Mechanism

At the molecular level, aluminum ammonium sulfate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as proteins and nucleic acids . Aluminum ammonium sulfate can form coordination complexes with these biomolecules, leading to changes in their structure and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Aluminum ammonium sulfate can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of aluminum ammonium sulfate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and heat . The degradation of aluminum ammonium sulfate can lead to the formation of aluminum hydroxide and ammonium sulfate, which may have different biochemical properties and effects on cellular function . Long-term exposure to aluminum ammonium sulfate in in vitro or in vivo studies has been shown to cause cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of aluminum ammonium sulfate can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects on animal health . At higher doses, aluminum ammonium sulfate can cause toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . The threshold for these toxic effects can vary depending on the species, age, and health status of the animals . Additionally, chronic exposure to high doses of aluminum ammonium sulfate can lead to the accumulation of aluminum in tissues, which may exacerbate its toxic effects .

Metabolic Pathways

Aluminum ammonium sulfate is involved in various metabolic pathways, including those related to sulfate and ammonium metabolism . In biological systems, this compound can be metabolized to release aluminum ions, ammonium ions, and sulfate ions . These ions can then participate in various biochemical reactions, such as the synthesis of amino acids, nucleotides, and other essential biomolecules . Aluminum ions can also interact with enzymes and other proteins, potentially affecting their activity and function . The metabolism of aluminum ammonium sulfate can influence metabolic flux and the levels of metabolites in cells and tissues .

Transport and Distribution

The transport and distribution of aluminum ammonium sulfate within cells and tissues are mediated by various transporters and binding proteins . Once inside the body, aluminum ammonium sulfate can dissociate into its constituent ions, which can be transported across cell membranes by specific ion transporters . Aluminum ions, in particular, can bind to various proteins, such as transferrin and albumin, which facilitate their transport and distribution within the body . The localization and accumulation of aluminum ammonium sulfate and its ions can vary depending on the tissue type and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of aluminum ammonium sulfate and its effects on activity or function can be influenced by various factors . Aluminum ions, for example, can be sequestered in specific cellular compartments, such as lysosomes and mitochondria, where they can interact with enzymes and other biomolecules . The targeting of aluminum ammonium sulfate to specific subcellular compartments can be mediated by targeting signals and post-translational modifications of proteins . These interactions can affect the activity and function of aluminum ammonium sulfate, leading to changes in cellular processes and functions .

準備方法

Synthetic Routes and Reaction Conditions: Aluminum ammonium sulfate is typically synthesized by reacting aluminum hydroxide with sulfuric acid and ammonium sulfate . The reaction conditions involve dissolving aluminum hydroxide in sulfuric acid to form aluminum sulfate, which is then mixed with ammonium sulfate to produce aluminum ammonium sulfate. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and reaction of the components.

Industrial Production Methods: In industrial settings, aluminum ammonium sulfate is produced by dissolving aluminum hydroxide in sulfuric acid, followed by the addition of ammonium sulfate. The resulting solution is then crystallized to obtain the desired product. The crystallization process is controlled to produce large, transparent crystals suitable for various applications .

化学反応の分析

Types of Reactions: Aluminum ammonium sulfate undergoes several types of chemical reactions, including:

Decomposition: Upon heating, it decomposes to form ammonia, sulfur dioxide, and aluminum oxide.

Hydrolysis: In aqueous solutions, it can hydrolyze to form aluminum hydroxide and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Aluminum ammonium sulfate can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen gas under high temperatures.

Substitution: It can undergo substitution reactions with other sulfate salts to form different alum compounds.

Major Products Formed:

Decomposition Products: Ammonia, sulfur dioxide, and aluminum oxide.

Hydrolysis Products: Aluminum hydroxide and sulfuric acid.

類似化合物との比較

Potassium Aluminum Sulfate:

Sodium Aluminum Sulfate: Contains sodium ions and is used in baking powders and as a food additive.

Uniqueness: Aluminum ammonium sulfate is unique due to its combination of aluminum and ammonium ions, which gives it specific properties such as high solubility in water and effectiveness as a coagulant and mordant . Its ability to form large, transparent crystals also makes it valuable for laboratory demonstrations and experiments .

特性

CAS番号 |

7784-25-0 |

|---|---|

分子式 |

AlH5NO4S |

分子量 |

142.09 g/mol |

IUPAC名 |

aluminum;azanium;disulfate |

InChI |

InChI=1S/Al.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |

InChIキー |

JBDDAQMOLJDTEO-UHFFFAOYSA-N |

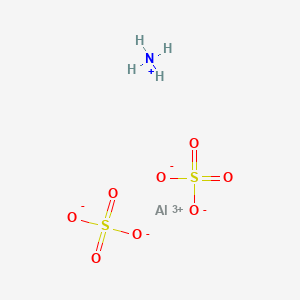

SMILES |

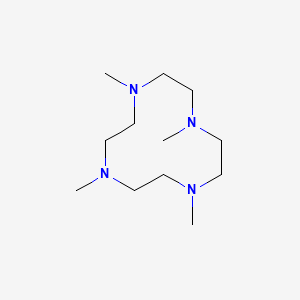

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

正規SMILES |

N.OS(=O)(=O)O.[Al] |

Color/Form |

White powder COLORLESS HEXAGONAL CRYSTALS |

密度 |

2.45 at 20 °C |

| 7784-25-0 | |

関連するCAS |

7784-26-1 (ammonium salt (2:1:1)-dodecahydrate) |

賞味期限 |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解性 |

Freely soluble in glycerol; practically insoluble in alcohol. One gram dissolves in about 20 mL cold , 1.5 mL boiling water. Soluble in dilute acid. |

同義語 |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

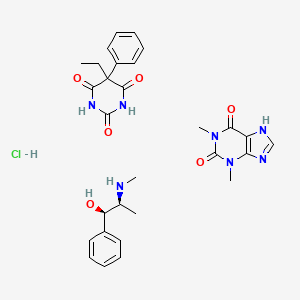

![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)